4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzoyl group, and a thiophenecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 4-chlorophenylboronic acid and 4-methoxybenzoyl chloride as starting materials. These compounds undergo a series of reactions, including coupling reactions facilitated by catalysts such as palladium, to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as ultrasound-assisted synthesis. This method enhances the reaction efficiency and reduces the reaction time, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Chlorophenylboronic acid: Shares the chlorophenyl group but differs in its overall structure and reactivity.
4-Chlorothiophenol: Contains the chlorophenyl group and a thiol group, making it structurally similar but functionally different.
Uniqueness
4-(4-CHLOROPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXYLIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H14ClNO4S |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C19H14ClNO4S/c1-25-14-8-4-12(5-9-14)17(22)21-18-16(19(23)24)15(10-26-18)11-2-6-13(20)7-3-11/h2-10H,1H3,(H,21,22)(H,23,24) |
InChI Key |
MRYIHSSQUPSQIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.